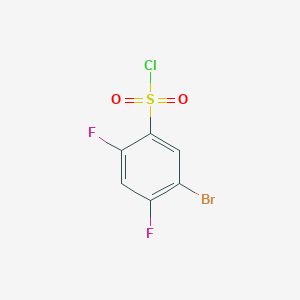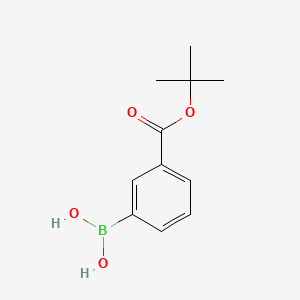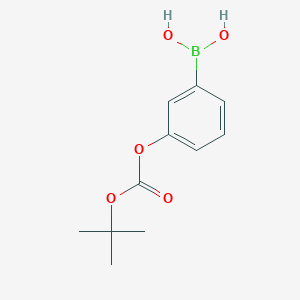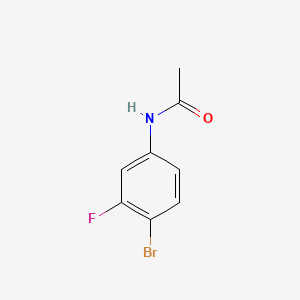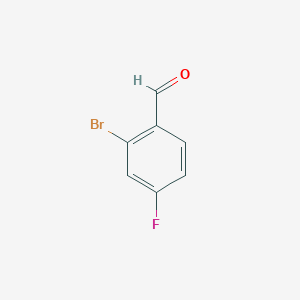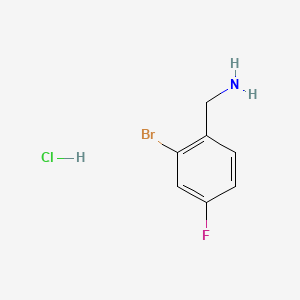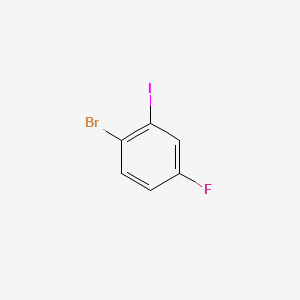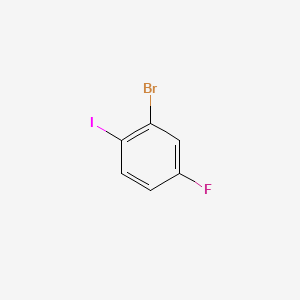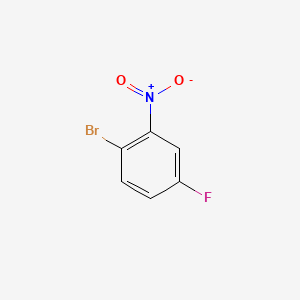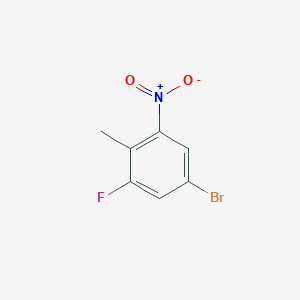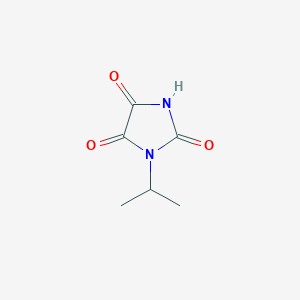
1-异丙基咪唑烷-2,4,5-三酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isopropylimidazolidine-2,4,5-trione, also known as 1-IPMT, is a heterocyclic compound with a five-membered ring structure containing an imidazolidine group. It is an organic compound with a molecular formula of C4H7N3O2. 1-IPMT has been studied extensively for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
科学研究应用
酶抑制
1-异丙基咪唑烷-2,4,5-三酮衍生物显示出作为乙酰胆碱酯酶和丁酰胆碱酯酶等胆碱能酶抑制剂的潜力。这些酶在神经传导中至关重要,它们的抑制在疾病如阿尔茨海默病中具有治疗应用。例如,化合物1-(2,6-二异丙基苯基)-3-[(1R)-1-(6-氟-1,3-苯并噻唑-2-基)乙基]-咪唑烷-2,4,5-三酮对乙酰胆碱酯酶显示出显著的抑制活性,超过了利拉斯替胺等标准药物(Pejchal et al., 2011)。
甲基化反应
对咪唑烷衍生物的甲基化研究,包括咪唑烷-2,4,5-三酮,揭示了复杂的反应途径。反应体系中碱的存在或缺失可能导致不同产物的形成,包括咪唑烷-2,4,5-三酮衍生物(Lian et al., 2020)。
抗真菌活性
咪唑烷-2,4,5-三酮的一些衍生物表现出显著的抗真菌性能。例如,某些化合物对马铃薯病表现出显著活性,表明潜在的农业应用(Obydennov et al., 2018)。
动力学研究
对涉及咪唑烷-2,4,5-三酮的反应的动力学研究,如其与环氧烷的加成反应,提供了对这些化合物的反应机制和热力学性质的见解(Zarzyka-Niemiec & Lubczak, 2003)。
抗微生物活性
已合成咪唑烷-2,4,5-三酮衍生物并评估其抗微生物性能。这些化合物对革兰氏阳性和阴性细菌、真菌和分枝杆菌显示出不同水平的活性,表明它们有望成为新型抗微生物药物的开发潜力(Krátký等,2015)。
蛋白质活性的修饰
已设计咪唑烷-2,4,5-三酮衍生物作为p53活性的调节剂,p53是癌症生物学中至关重要的蛋白质。这些化合物已显示出在抑制各种人类肿瘤细胞生长方面的潜力,表明它们在癌症治疗中的潜力(Gomez-Monterrey et al., 2010)。
安全和危害
作用机制
Target of Action
Imidazoles, a class of compounds to which it belongs, are known to interact with a variety of biological targets
Mode of Action
Imidazoles, in general, are known for their diverse range of applications, including pharmaceuticals and agrochemicals . The interaction of 1-Isopropylimidazolidine-2,4,5-trione with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Imidazoles are known to play a role in various biochemical processes
Result of Action
It’s worth noting that certain imidazolidine-2,4,5-triones have been found to inhibit the dna repair enzyme tyrosyl-dna phosphodiesterase 1 in submicromolar concentrations
生化分析
Biochemical Properties
1-Isopropylimidazolidine-2,4,5-trione plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxides to diols, which are less active biologically. By inhibiting sEH, 1-Isopropylimidazolidine-2,4,5-trione can modulate the levels of epoxides and diols, thereby influencing various physiological processes . The compound interacts with the active site of sEH, forming stable complexes that prevent the enzyme from catalyzing its usual reactions .
Cellular Effects
1-Isopropylimidazolidine-2,4,5-trione has been shown to affect various types of cells and cellular processes. It influences cell signaling pathways by modulating the levels of epoxides, which are known to act as signaling molecules. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the inhibition of sEH by 1-Isopropylimidazolidine-2,4,5-trione can result in increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects . These changes can impact cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-Isopropylimidazolidine-2,4,5-trione involves its binding to the active site of soluble epoxide hydrolase. This binding inhibits the enzyme’s activity, preventing the conversion of epoxides to diols. The compound forms hydrogen bonds and hydrophobic interactions with specific amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex . This inhibition can lead to changes in the levels of various signaling molecules, thereby affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropylimidazolidine-2,4,5-trione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to 1-Isopropylimidazolidine-2,4,5-trione can lead to sustained inhibition of soluble epoxide hydrolase, resulting in prolonged changes in cellular function
Dosage Effects in Animal Models
The effects of 1-Isopropylimidazolidine-2,4,5-trione vary with different dosages in animal models. At low doses, the compound effectively inhibits soluble epoxide hydrolase without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest that there is a threshold dose above which the compound’s toxicity outweighs its therapeutic benefits. Careful dosage optimization is essential for its potential use in therapeutic applications.
Metabolic Pathways
1-Isopropylimidazolidine-2,4,5-trione is involved in metabolic pathways related to the metabolism of epoxides. It interacts with soluble epoxide hydrolase, inhibiting its activity and thereby affecting the conversion of epoxides to diols . This inhibition can alter the metabolic flux of various signaling molecules, leading to changes in metabolite levels. The compound’s effects on metabolic pathways are closely linked to its role as an sEH inhibitor.
Transport and Distribution
Within cells and tissues, 1-Isopropylimidazolidine-2,4,5-trione is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s hydrophobic nature allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments . Once inside the cells, it can accumulate in specific tissues, particularly those with high levels of soluble epoxide hydrolase activity.
Subcellular Localization
1-Isopropylimidazolidine-2,4,5-trione is primarily localized in the cytoplasm, where it interacts with soluble epoxide hydrolase. The compound’s localization is influenced by its hydrophobic properties and its ability to bind to specific proteins . This subcellular localization is crucial for its inhibitory effects on sEH and its subsequent impact on cellular functions.
属性
IUPAC Name |
1-propan-2-ylimidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3(2)8-5(10)4(9)7-6(8)11/h3H,1-2H3,(H,7,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXXKZIYJDTIOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368814 |
Source


|
| Record name | 1-isopropylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40408-39-7 |
Source


|
| Record name | 1-isopropylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

